

synthesis and spectral analysis of 3-Phenyl-2,4(1H,3H)-quinazolinedione derivatives

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Compound of Interest

Compound Name: 3-Phenyl-2,4(1H,3H)-quinazolinedione

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An In-Depth Technical Guide to the Synthesis and Spectral Analysis of **3-Phenyl-2,4(1H,3H)-quinazolinedione** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Quinazolinedione Scaffold

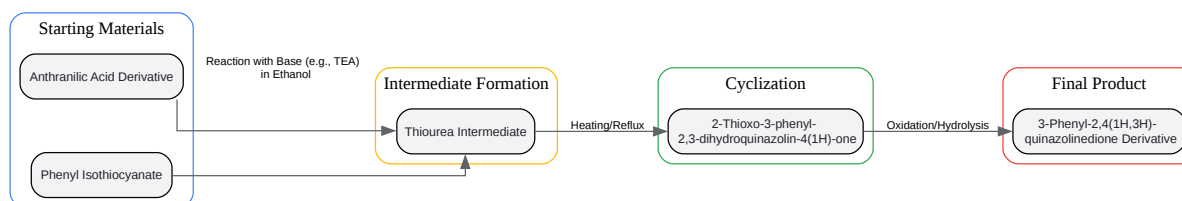
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with the quinazoline and quinazolinone frameworks being particularly prominent.[1] These structures are recognized for their stability and versatile biological activity, making them privileged scaffolds in drug discovery.[2] The **3-Phenyl-2,4(1H,3H)-quinazolinedione** core, a key member of this family, is a structural motif found in compounds exhibiting a wide array of pharmacological properties. These include anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic activities.[3] The diverse therapeutic applications have spurred significant interest in developing efficient synthetic routes and robust analytical methods for novel derivatives of this class.[1] This guide provides a detailed exploration of the synthesis and comprehensive spectral analysis of **3-Phenyl-2,4(1H,3H)-quinazolinedione** derivatives, offering practical insights for researchers in the field.

Part 1: Synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivatives

The synthesis of the **3-Phenyl-2,4(1H,3H)-quinazolinedione** core can be achieved through several reliable methods. A common and effective strategy involves the cyclization of an anthranilic acid derivative with an isocyanate or a related precursor. The choice of this method is based on the ready availability of starting materials and the generally high yields of the cyclization reaction.

General Synthetic Pathway

A prevalent method for synthesizing the 2-thioxo precursor to the quinazolinedione system involves the reaction of an anthranilic acid derivative with phenyl isothiocyanate.^[4] This intermediate can then be further modified. The synthesis of the dione can also be achieved through other routes. The following workflow illustrates a common synthetic approach.



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Caption: General workflow for the synthesis of **3-Phenyl-2,4(1H,3H)-quinazolinedione** derivatives.

Experimental Protocol: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one

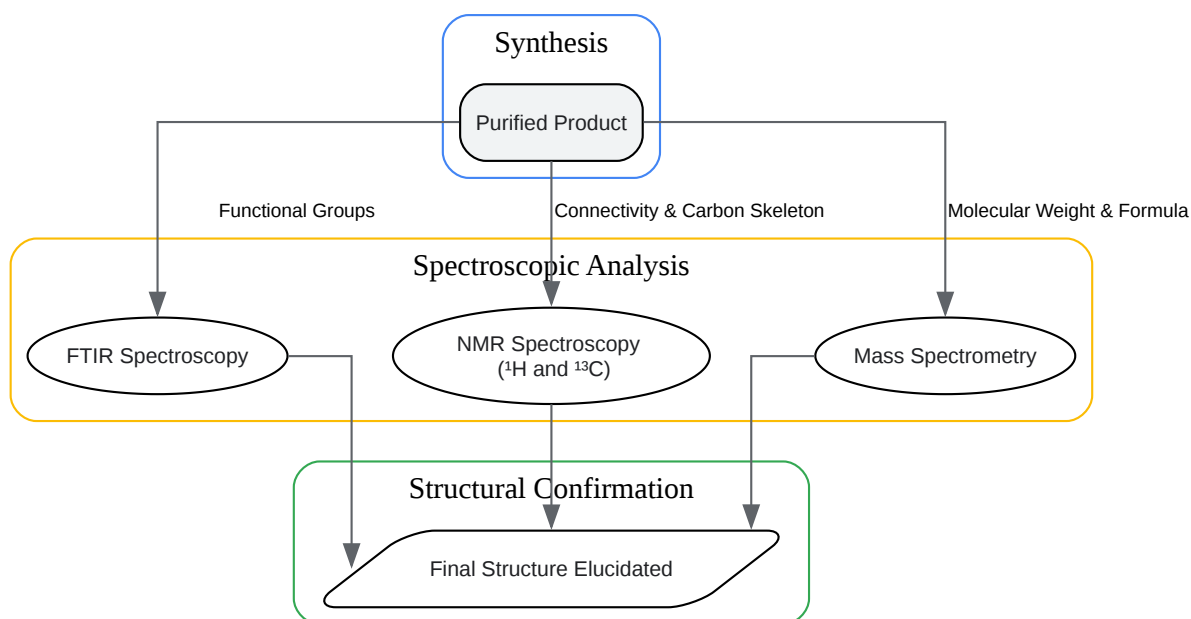
This protocol is a representative example for the synthesis of a key intermediate.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve the substituted anthranilic acid (1 equivalent) in absolute ethanol.
- **Addition of Reagents:** Add triethylamine (TEA) as a base, followed by the dropwise addition of phenyl isothiocyanate (1.5 equivalents).^[4]
- **Reaction:** Heat the mixture to reflux (approximately 70-80°C) and maintain for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).^[4]
- **Work-up:** Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Filter the solid residue and wash with cold ethanol.
- **Purification:** Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2-mercapto-3-phenylquinazolin-4(3H)-one intermediate.^[4]

Further reactions, such as S-alkylation followed by hydrolysis or direct oxidation, can convert the 2-mercapto intermediate into the desired **3-Phenyl-2,4(1H,3H)-quinazolinedione**.

Part 2: Spectral Analysis and Structural Elucidation

Confirming the chemical structure of the synthesized derivatives is a critical step that relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, allows for unambiguous structure determination.



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Caption: Workflow for the spectral analysis and structural elucidation of synthesized compounds.

¹H-NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of protons in the molecule.

- **Aromatic Protons:** The protons on the quinazoline ring and the N-phenyl ring typically appear as multiplets in the range of δ 7.0-8.5 ppm.[4][5] The specific chemical shifts and coupling constants depend on the substitution pattern.
- **NH Proton:** In the 1H,3H tautomer, the N1-H proton signal can be observed, often as a broad singlet at δ 11.0-12.5 ppm, which is D₂O exchangeable.[4][6]
- **Substituent Protons:** Protons on any alkyl or other groups attached to the quinazoline core will appear at their characteristic chemical shifts. For example, a -CH₂- group adjacent to the

quinazoline ring may appear around δ 4.0-5.0 ppm.[7]

¹³C-NMR Spectroscopy

Carbon NMR is essential for confirming the carbon framework of the molecule.

- **Carbonyl Carbons:** The two carbonyl carbons (C2 and C4) of the dione ring are highly deshielded and typically appear at δ 150-165 ppm.[4][6]
- **Aromatic Carbons:** The carbons of the fused benzene ring and the N-phenyl group resonate in the region of δ 115-150 ppm.[5][6]
- **Substituent Carbons:** Carbons of any attached side chains will show signals at their expected chemical shifts. For instance, a methyl group carbon would be observed in the upfield region around δ 20-30 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- **C=O Stretching:** Strong absorption bands corresponding to the two carbonyl groups are expected in the range of 1650-1720 cm^{-1} . [5][8]
- **N-H Stretching:** For the parent dione, a broad absorption band for the N-H stretch can be seen around 3100-3300 cm^{-1} . [4]
- **C=C Stretching:** Aromatic C=C stretching vibrations typically appear in the 1450-1610 cm^{-1} region. [4]
- **C-N Stretching:** The C-N stretching vibrations can be observed around 1300-1400 cm^{-1} . [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. The electron impact (EI) mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the synthesized derivative.[9] The fragmentation pattern can also provide structural clues.[8][9]

Summary of Spectral Data

The following table summarizes typical spectral data for a representative **3-Phenyl-2,4(1H,3H)-quinazolinedione** derivative.

Spectroscopic Technique	Characteristic Feature	Typical Range/Value	Reference
¹ H-NMR	Aromatic Protons (m)	δ 7.0 - 8.5 ppm	[4] [5]
N-H Proton (br s)	δ 11.0 - 12.5 ppm	[4] [6]	
¹³ C-NMR	Carbonyl Carbons (C=O)	δ 150 - 165 ppm	[4] [6]
Aromatic Carbons	δ 115 - 150 ppm	[5] [6]	
IR Spectroscopy	C=O Stretching	1650 - 1720 cm ⁻¹	[5] [8]
N-H Stretching	3100 - 3300 cm ⁻¹	[4]	
Aromatic C=C Stretching	1450 - 1610 cm ⁻¹	[4]	[9]
Mass Spectrometry	Molecular Ion Peak (M ⁺)	Corresponds to Molecular Weight	

Conclusion

The **3-Phenyl-2,4(1H,3H)-quinazolinedione** scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the synthetic methodologies and the application of a comprehensive suite of spectral analysis techniques are paramount for the successful development of novel derivatives. This guide provides a foundational framework for the synthesis and structural confirmation of this important class of compounds, empowering researchers to advance their drug discovery programs with confidence and precision.

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